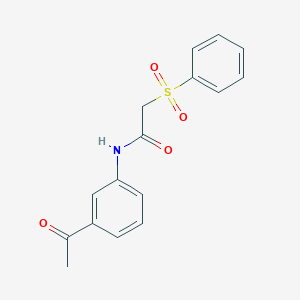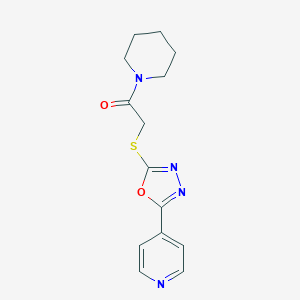
N-(3-acetylphenyl)-2-(phenylsulfonyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-2-(phenylsulfonyl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly known as APSA, and it is a white crystalline powder that is soluble in organic solvents. APSA has been found to possess a range of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The mechanism of action of APSA is not fully understood, but it is believed to involve the modulation of ion channels and neurotransmitter receptors. APSA has been found to modulate the activity of several ion channels, including voltage-gated potassium channels and calcium channels. It has also been found to modulate the activity of several neurotransmitter receptors, including GABA receptors and nicotinic acetylcholine receptors.
Biochemical and Physiological Effects
APSA has been found to possess a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of cancer cells, modulate the activity of ion channels and neurotransmitter receptors, and modulate the activity of immune cells. These effects suggest that APSA may have potential applications in the treatment of cancer, neurological disorders, and autoimmune diseases.
实验室实验的优点和局限性
One of the advantages of APSA is that it is readily available in large quantities through the established synthesis method. This makes it a convenient compound for use in lab experiments. However, one limitation of APSA is that its mechanism of action is not fully understood, which may limit its potential applications in some research areas.
未来方向
There are several future directions for research on APSA. One area of research is the further elucidation of its mechanism of action, which may lead to the development of more targeted therapies for cancer, neurological disorders, and autoimmune diseases. Another area of research is the exploration of its potential applications in other research areas, such as cardiovascular disease and metabolic disorders. Additionally, the development of new synthesis methods for APSA may further facilitate its use in scientific research.
合成方法
The synthesis of APSA can be achieved through the reaction of 3-acetylphenylsulfonyl chloride with sodium acetate in acetic acid. The resulting product is then purified through recrystallization. This synthesis method has been well-established in the literature, and it has been used to produce APSA in large quantities for research purposes.
科学研究应用
APSA has been studied for its potential applications in a range of scientific research areas, including cancer research, neurobiology, and immunology. In cancer research, APSA has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In neurobiology, APSA has been found to modulate the activity of ion channels and neurotransmitter receptors, suggesting that it may have potential applications in the treatment of neurological disorders. In immunology, APSA has been found to modulate the activity of immune cells, suggesting that it may have potential applications in the treatment of autoimmune diseases.
属性
IUPAC Name |
N-(3-acetylphenyl)-2-(benzenesulfonyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c1-12(18)13-6-5-7-14(10-13)17-16(19)11-22(20,21)15-8-3-2-4-9-15/h2-10H,11H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAWJINKDUCDNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-(phenylsulfonyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-2-butynyl benzoate](/img/structure/B353904.png)
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-2-butynyl 4-chlorobenzoate](/img/structure/B353908.png)
![4-Fluorobenzoic acid 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]but-2-ynyl ester](/img/structure/B353909.png)
![4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 2-thiophenecarboxylate](/img/structure/B353910.png)
![4-{[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 2-furoate](/img/structure/B353911.png)
![4-{[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 2-thiophenecarboxylate](/img/structure/B353912.png)
![2-(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-piperidin-1-yl-ethanone](/img/structure/B353913.png)
![2-Benzofurancarboxylic acid 4-[[5-(1-naphthalenyl)-1,3,4-oxadiazol-2-yl]thio]but-2-ynyl ester](/img/structure/B353916.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B353935.png)
![7,8-Dihydro[1,4]thiazino[4,3,2-gh]purin-7-ylmethyl 2-naphthyl sulfone](/img/structure/B353949.png)
![1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B353951.png)
![N-(4-{2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B353966.png)